molecular formula C16H12F3N3O2S B2875152 N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide CAS No. 946250-31-3

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide

Cat. No. B2875152
CAS RN: 946250-31-3
M. Wt: 367.35
InChI Key: JMTUYMCPIPRKKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C16H12F3N3O2S and its molecular weight is 367.35. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

This compound has been studied for its potential antimicrobial properties. The thiazolopyrimidine moiety is known to exhibit antimicrobial activity, and modifications to this core structure can lead to compounds with significant therapeutic potential .

Anti-inflammatory Applications

Derivatives of thiazolopyrimidine have shown anti-inflammatory activities. This suggests that the compound may also be researched for its use in treating inflammatory conditions .

Analgesic Properties

Similar to its anti-inflammatory potential, the compound’s structure is indicative of possible analgesic properties. Research into related molecules has demonstrated pain-relieving effects, which could be an avenue for application .

Quinoline Moiety Applications

The quinoline ring system present in the molecule is found in various biologically active natural products and pharmaceuticals. It exhibits diverse properties such as antimalarial, anticancer, and anti-inflammatory activities. This suggests that the compound could be explored for similar applications.

Drug Discovery

Due to its unique structure, the compound could be a candidate for drug discovery, particularly in the development of novel therapeutic agents targeting various diseases.

Catalysis

The compound’s structure, featuring nitrogen, sulfur, and oxygen atoms, may offer opportunities in catalysis. Researchers could explore its use as a catalyst in chemical reactions, potentially improving efficiency and selectivity.

Molecular Structure Analysis

The compound’s molecular structure, with two aromatic ring systems linked by a carboxamide group, suggests potential lipophilic properties. This could be significant in the development of new compounds with enhanced cell membrane permeability.

Chemical Reactions Analysis

While specific data on chemical reactions involving this compound is not available, its structural features suggest it could be involved in synthesis and modification reactions that are pertinent to pharmaceutical research.

properties

IUPAC Name

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O2S/c1-8-7-25-15-20-9(2)12(14(24)22(8)15)21-13(23)10-4-3-5-11(6-10)16(17,18)19/h3-7H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTUYMCPIPRKKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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